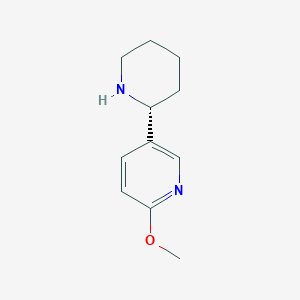

(R)-2-Methoxy-5-(piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-methoxy-5-[(2R)-piperidin-2-yl]pyridine |

InChI |

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m1/s1 |

InChI Key |

PZPSASQDMBLQNN-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H]2CCCCN2 |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine

This guide is structured as an advanced technical whitepaper designed for analytical chemists and medicinal chemists. It moves beyond basic spectral listing to the logic of structural proof, specifically addressing the challenges of regiochemistry and absolute stereochemistry in chiral pyridine derivatives.

Executive Summary

The unambiguous structural assignment of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine (C₁₁H₁₆N₂O) presents a dual challenge: confirming the regiochemical placement of the piperidine ring on the pyridine core (2,5-substitution vs. 2,4- or 2,3-isomers) and establishing the absolute configuration (R) of the chiral center at the piperidine C2 position.

This guide outlines a self-validating analytical workflow combining high-resolution mass spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and chiral derivatization.

Phase 1: Establishing Connectivity & Regiochemistry

Before addressing stereochemistry, the covalent structure must be validated. The 2-methoxy-5-substituted pyridine scaffold has distinct electronic signatures that distinguish it from isomers.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm molecular formula and unsaturation equivalents.

-

Expected Result:

-

Formula: C₁₁H₁₆N₂O[1]

-

Exact Mass: 192.1263 amu

-

Fragmentation Pattern: Look for loss of methoxy radical (

) and characteristic pyridine ring fragments.

-

NMR Spectroscopy Strategy

The 2-methoxypyridine system is highly polarized. The electron-donating methoxy group shields the adjacent C3 proton, while the ring nitrogen deshields C6.

Table 1: Predicted & Diagnostic NMR Data (CDCl₃, 500 MHz)

| Position | Type | Shift (δ ppm) | Multiplicity | Coupling ( | Diagnostic Logic |

| Py-OMe | CH₃ | 3.92 | s | - | Characteristic methoxy on heteroaromatic ring. |

| Py-H3 | CH | 6.75 | d | 8.5 | Upfield shift due to ortho-methoxy electron donation. |

| Py-H4 | CH | 7.55 | dd | 8.5, 2.4 | Coupling to H3 (ortho) and H6 (meta). |

| Py-H6 | CH | 8.05 | d | 2.4 | Deshielded by adjacent Nitrogen; confirms 2,5-subst. |

| Pip-H2' | CH | 3.60 | dd | 10.5, 2.5 | Chiral center; shift indicates attachment to aromatic ring. |

| Pip-NH | NH | 1.80 | br s | - | Exchangeable with D₂O. |

Regiochemistry Validation (HMBC)

To prove the piperidine is at C5 (and not C3 or C4), perform Heteronuclear Multiple Bond Coherence (HMBC) .

-

Critical Correlation: The chiral proton Pip-H2' (3.60 ppm) must show a strong 3-bond correlation to Py-C6 (approx. 145 ppm) and Py-C4 .

-

Negative Control: If the piperidine were at C4, Pip-H2' would correlate to C3 and C5, but not the highly deshielded C6.

Phase 2: Stereochemical Assignment (The "R" Configuration)

The core challenge is distinguishing the (R)-enantiomer from the (S)-enantiomer. Optical rotation (

Protocol: Mosher's Amide Derivatization

This method utilizes the secondary amine of the piperidine ring to form diastereomeric amides using (R)- and (S)-

Experimental Workflow:

-

Aliquot A: React 5 mg substrate with (S)-MTPA-Cl

yields (R)-MTPA amide. -

Aliquot B: React 5 mg substrate with (R)-MTPA-Cl

yields (S)-MTPA amide. -

Analysis: Acquire ¹H NMR for both amides.

-

Calculation: Determine

.

Interpretation Logic: For the (R)-configuration at the piperidine C2:

-

Protons syn to the MTPA phenyl group in the (S)-amide will be shielded (upfield shift).

-

Protons syn to the MTPA phenyl group in the (R)-amide will be shielded.

-

Validation: If the protons on the piperidine ring (C3', C4') have positive

values and the pyridine protons have negative

Visualization of the Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure.

Caption: Logical workflow for the structural validation of (R)-2-Methoxy-5-(piperidin-2-yl)pyridine, moving from connectivity to stereochemistry.

Phase 3: Conformational Analysis & NOESY

The piperidine ring is not planar; it exists in a chair conformation. In the (R)-isomer, the bulky pyridine substituent at C2 will prefer the equatorial position to minimize 1,3-diaxial interactions.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY correlations provide spatial proof of the conformation, which supports the stereochemical assignment.

-

Key Correlation 1 (Intra-ring): Strong correlation between Pip-H2 (axial) and Pip-H4 (axial) / Pip-H6 (axial) confirms the chair conformation.

-

Key Correlation 2 (Inter-ring): Correlation between Pip-H2 and Py-H4/H6 .

-

Stereo-differentiation: If the substituent were axial (less stable), the NOE patterns would shift significantly.

Caption: Key NOESY correlations establishing the spatial proximity of the piperidine chiral center to the pyridine ring protons.

Phase 4: Experimental Protocols

Sample Preparation for NMR

-

Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent salt formation on the pyridine nitrogen).

-

Filter through a cotton plug into a 5mm NMR tube.

-

Acquire ¹H (16 scans) and ¹³C (512 scans) at 298 K.

Chiral HPLC Separation (Enantiomeric Excess)

To quantify the enantiomeric purity (ee%) of the (R)-isomer:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 254 nm (Pyridine absorption).

-

Expectation: The (R)-enantiomer typically elutes differently than the (S)-isomer. Run a racemic standard first to establish retention times.

References

-

Synthesis of Pyridine-Piperidine Analogs (Anabasine Derivatives): Felpin, F. X., & Lebreton, J. (2003). Recent advances in the total synthesis of piperidine and pyrrolidine natural alkaloids. European Journal of Organic Chemistry.

-

NMR of 2-Methoxypyridines: ChemicalBook. (n.d.). 2-Methoxypyridine NMR Spectrum.

-

Mosher's Method for Absolute Configuration: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A practical guide. Chemical Reviews, 104(1), 17-118.

-

Chiral HPLC of Nicotinoids: Cass, Q. B., et al. (2002). Enantiomeric resolution of anabasine and related tobacco alkaloids by high-performance liquid chromatography. Journal of Chromatography A.

Sources

Introduction: The Pyridine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-5-Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[1] Within this vast chemical space, the 2-methoxy-5-substituted pyridine core has emerged as a particularly fruitful template for the development of novel therapeutic agents. The methoxy group at the 2-position and the variable substituent at the 5-position allow for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, leading to a diverse range of biological activities.[3]

This guide provides a comprehensive overview of the principal biological activities associated with 2-methoxy-5-substituted pyridines, including their anticancer, antimicrobial, and anti-inflammatory effects. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

Part 1: Anticancer Activity

The development of novel anticancer agents is a critical area of research. Pyridine derivatives have consistently shown promise, with many exhibiting significant cytotoxic activity against various cancer cell lines.[4][5][6] The 2-methoxy-5-substituted pyridine framework has been explored for its potential to inhibit key pathways involved in tumor growth and proliferation.[7][8]

Mechanism of Action: Targeting Cancer Hallmarks

The anticancer effects of these pyridine derivatives are often multifactorial, targeting key enzymes and signaling pathways essential for cancer cell survival.

-

Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. For example, certain pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[7] Other derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in cancers.[9]

-

Cell Cycle Arrest: Some compounds induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest HeLa cells in the G2/M phase.[5]

-

Induction of Apoptosis: Triggering programmed cell death, or apoptosis, is another key strategy. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins or by activating caspases, the executioner enzymes of apoptosis.[8]

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the C-5 position of the pyridine ring plays a critical role in determining the potency and selectivity of the anticancer activity.

-

Aromatic and Heterocyclic Groups: Substitution with bulky moieties like phenyl, substituted phenyl, or heteroaryl groups can significantly influence binding affinity to target proteins.[10][11] The presence of para-substituted chloro and methoxy groups on these appended rings has been shown to heighten cytotoxic activity.[11]

-

Linker Chemistry: The type of linker connecting the pyridine core to other functionalities (e.g., urea, sulfonamide) is crucial. Pyridine-ureas, for instance, have emerged as potent VEGFR-2 inhibitors.[7]

-

Functional Groups: The introduction of groups capable of hydrogen bonding, such as -OH or -NH2, can enhance antiproliferative activity by improving interaction with the target's active site.[3] The position of methoxy groups on attached phenyl rings is also critical; for example, a 2,4-dimethoxy configuration can lead to potent antiproliferative activity, while other configurations (e.g., 3,4-dimethoxy) may cause a significant loss of activity.[12]

Quantitative Data Summary: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various 2-methoxy-5-substituted pyridine analogues against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀). Lower values indicate higher potency.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives [7]

| Compound | Mean Growth Inhibition (%) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| 8b | 43 | 5.0 ± 1.91 |

| 8e | 49 | 3.93 ± 0.73 |

Table 2: Anticancer Activity of Pyridine-3-Sulfonamide Derivatives [8]

| Compound | Leukemia (GI₅₀ in µM) | Colon Cancer (GI₅₀ in µM) | Melanoma (GI₅₀ in µM) |

|---|

| 21 | 13.6 | 14.2 | 14.2 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[7][9][13] This is a foundational experiment to establish a compound's cytotoxic potential.

Rationale: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Diagram: General Workflow for In Vitro Anticancer Screening

Caption: General workflow for assessing anticancer activity using the MTT assay.

Part 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have long been recognized for their antimicrobial properties.[14][15][16] The 2-methoxy-5-substituted pyridine scaffold offers a promising starting point for developing new agents against a range of bacterial and fungal pathogens.[17][18]

Mechanism of Action: Disrupting Microbial Viability

These compounds can interfere with essential microbial processes:

-

Enzyme Inhibition: A key target is ATP synthase. Certain pyridine-based compounds have been shown to inhibit this enzyme in bacteria like Acinetobacter baumannii, disrupting the cell's primary energy production pathway.[17]

-

Cell Wall/Membrane Disruption: While less commonly reported for this specific class, some heterocyclic compounds can interfere with the integrity of the microbial cell wall or membrane, leading to cell lysis.

Structure-Activity Relationship (SAR) Insights

For antibacterial activity, SAR studies have indicated that:

-

Substituents at the C-4 position can be critical. For instance, in a series of pyridine analogs tested against A. baumannii, compounds with a hydrogen or bromine at C-4 showed little to no activity.[17]

-

The nature of the amine group at other positions can also be pivotal. A 4-(1-pyrrolidinylmethyl)benzylamine at the C-2 position conferred weak antibacterial activity.[17]

Quantitative Data Summary: Antimicrobial Potency

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

MIC: The lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[19] It indicates bacteriostatic activity.

-

MBC: The lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum, indicating bactericidal activity.[19]

Table 3: Antibacterial Activity of Pyridine Analogs against A. baumannii [17]

| Compound | ATP Synthase Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| WSA 293 | >80% | >128 |

| WSA 276 | >80% | >128 |

| WSA 288 | >80% | >128 |

(Note: While these compounds inhibited the target enzyme, they showed weak whole-cell activity, possibly due to poor cell penetration or efflux mechanisms)[17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][19]

Rationale: This method provides a quantitative measure of a compound's potency by testing its ability to inhibit microbial growth across a range of concentrations in a liquid medium. It is considered a gold standard for susceptibility testing.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare 2-fold serial dilutions in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[19] The final volume in each well should be 50 µL.

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism (e.g., S. aureus, E. coli). Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[19]

-

Inoculation: Dilute the standardized inoculum in the growth medium so that when 50 µL is added to the wells, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.

-

Controls: Include essential controls in the assay:

-

Positive Control: Broth + Inoculum (no compound) to ensure the microorganism grows properly.

-

Negative Control: Broth only (no inoculum) to check for medium sterility.

-

Solvent Control: Broth + Inoculum + Solvent to ensure the solvent has no inhibitory effect at the concentration used.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[19]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19]

Diagram: Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, making the development of new anti-inflammatory agents a priority.[20] Pyridine derivatives have shown potential as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade.[21][22][23]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[21][22]

-

COX Enzymes: COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[20] Selective inhibition of COX-2 is a desirable strategy to reduce inflammation while minimizing the side effects associated with non-selective NSAIDs (which also inhibit COX-1).

Quantitative Data Summary: In Vitro Anti-inflammatory Activity

The potency of anti-inflammatory compounds can be assessed by their ability to inhibit protein denaturation or suppress inflammatory mediators in cell-based assays.

Table 4: Inhibition of Bovine Serum Albumin (BSA) Denaturation [24]

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 4d (Thiazoline-2-thione derivative) | 21.9 |

| 3c (Thiazoline-2-thione derivative) | 31.7 |

| Aspirin (Reference) | 22.0 |

Table 5: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages [25]

| Compound | NO Inhibition (%) | IC₅₀ (µM) |

|---|---|---|

| 7a (Pyridine derivative) | 65.48 | 76.6 |

| 7f (Pyridine derivative) | 51.19 | 96.8 |

| 9d (Pyrimidine derivative) | 61.90 | 88.7 |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This protocol describes a simple, effective method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[21][24]

Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein, like Bovine Serum Albumin (BSA), can be correlated with its anti-inflammatory properties.[24]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-100 µg/mL) and 0.5 mL of a 1% w/v aqueous solution of BSA.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N hydrochloric acid.

-

Control Preparation: Prepare a control solution containing 0.5 mL of 1% BSA and 0.5 mL of the vehicle (e.g., distilled water or buffer).

-

Heat-Induced Denaturation: Incubate all samples at 51°C for 20 minutes, followed by cooling to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

IC₅₀ Determination: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value. A known anti-inflammatory drug like Aspirin or Diclofenac should be used as a positive control.[21][24]

Diagram: The Role of COX-2 in Inflammation

Caption: Simplified pathway showing COX-2's role in inflammation.

Conclusion and Future Perspectives

The 2-methoxy-5-substituted pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Research has consistently demonstrated its potential to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The key to unlocking the full potential of this scaffold lies in a deep understanding of its structure-activity relationships and the rational design of derivatives targeting specific biological pathways.

Future work should focus on optimizing the lead compounds identified in initial screenings to improve their potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking and molecular dynamics simulations, can provide valuable insights into enzyme-inhibitor interactions, guiding the synthesis of more effective molecules.[] The robust and validated protocols outlined in this guide provide a solid framework for the comprehensive evaluation of these compounds, paving the way for the identification of next-generation drug candidates to address unmet medical needs.

References

- Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives. Benchchem.

- Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega.

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.

- A near-universal way to measure enzyme inhibition. Newsroom.

- Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds. Benchchem.

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed.

- Small Molecule Inhibitors Selection Guide. Biomol Blog.

-

An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available from: [Link]

- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Semantic Scholar.

- Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.

- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.

- Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology.

- Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI.

- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.

- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorg Med Chem Lett. Available from: [Link]

- Synthesis of some newer 2-substituted-5-methoxyindolyl pyrazolines as potent anti-inflammatory and analgesic agents. TSI Journals.

- Enzyme inhibitor. Wikipedia.

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.

- Antimicrobial activity of the newly synthesized compounds 2-5. ResearchGate.

- Structure-activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]

- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI.

- Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.

- Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications.

- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.

- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Benchchem.

- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Bentham Science Publisher.

- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate.

- Newer biologically active pyridines: A potential review. ResearchGate.

- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.

-

5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. PubMed. Available from: [Link]

- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.

- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.

- Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. PMC - NIH.

- Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journaljpri.com [journaljpri.com]

- 10. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benthamscience.com [benthamscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tast.researchcommons.org [tast.researchcommons.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-anabasine analogs synthesis and biological activity

(R)-Anabasine Scaffolds: Enantioselective Synthesis and nAChR Targeting

Executive Summary: The Chiral Imperative

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the "chiral switch" is not merely a regulatory hurdle but a primary driver of therapeutic index. Anabasine [3-(2-piperidyl)pyridine], a minor tobacco alkaloid, exists naturally as the (S)-enantiomer. While (S)-anabasine is a potent nAChR agonist, it exhibits significant toxicity and teratogenicity.[1]

This guide focuses on the (R)-anabasine scaffold.[2] Emerging data suggests that (R)-isomers and their C-3/C-5 substituted analogs offer a distinct pharmacological profile: retained cognitive enhancement via

Synthetic Architecture: Enantioselective Construction

Historically, (R)-anabasine was obtained via difficult resolution of racemates. Modern drug discovery demands scalable, catalytic asymmetric routes. We present a self-validating protocol based on Iridium-catalyzed asymmetric hydrogenation , which offers superior enantiomeric excess (ee) compared to chiral pool manipulations.

Mechanism of Chirality Transfer

The critical step involves the reduction of a cyclic imine or tetrahydropyridine precursor using a chiral Iridium/Phosphine-Oxazoline (Ir-PHOX) complex. This method sets the stereocenter at the C2' position of the piperidine ring.

Visualization: Synthetic Workflow

The following diagram outlines the divergence from a common precursor to the specific (R)-scaffold using asymmetric catalysis.

Figure 1: Catalytic asymmetric synthesis workflow for (R)-anabasine. The critical enantioselective step is mediated by the Iridium complex.

Detailed Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-anabasine from 2-(3-pyridyl)-3,4,5,6-tetrahydropyridine.

Reagents:

-

Substrate: 2-(3-pyridyl)-3,4,5,6-tetrahydropyridine (1.0 eq)

-

Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (R)-PHOX ligand (1.1 mol%)

-

Solvent: Dichloromethane (DCM, anhydrous)

-

Hydrogen source: H₂ gas (50 bar)

Step-by-Step Methodology:

-

Catalyst Formation (In Situ): In a glovebox under argon, dissolve [Ir(COD)Cl]₂ and the (R)-PHOX ligand in anhydrous DCM. Stir for 30 minutes to form the active cationic complex. Causality: Pre-formation ensures the active catalytic species is ready before substrate exposure, preventing non-selective background reduction.

-

Substrate Addition: Add the tetrahydropyridine substrate to the catalyst solution. Transfer the mixture to a high-pressure autoclave.

-

Hydrogenation: Pressurize to 50 bar H₂. Stir at room temperature for 12 hours. Note: High pressure is required to overcome the steric bulk of the pyridine ring adjacent to the imine.

-

Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.

-

Purification: Flash chromatography (SiO₂, DCM/MeOH/NH₄OH 90:9:1).

-

Self-Validation (QC):

-

Enantiomeric Excess: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH/Diethylamine).

-

Success Criteria: (R)-isomer > 95% ee. If ee < 90%, recrystallize the tartrate salt.

-

Medicinal Chemistry & SAR

The (R)-anabasine scaffold serves as a template. Modifications are targeted to enhance

Structural Zones

-

The Cationic Center (Piperidine N): Essential for interaction with the Trp149 residue in the receptor binding pocket. Alkylation here (e.g., N-methyl) often reduces affinity due to steric clash in the "aromatic box."

-

The Hydrogen Bond Acceptor (Pyridine N): Critical for water-mediated bridging.

-

The Linker (C3-C2'): The chiral center. The (R)-configuration orients the piperidine ring to minimize steric clash with the

-subunit in heteromeric receptors (

Comparative Data Profile

The following table summarizes the shift in selectivity when moving from the natural (S)-isomer to the (R)-isomer and its analogs.

| Compound | Configuration | Selectivity Ratio ( | Relative Toxicity (LD50 Mouse) | ||

| (S)-Anabasine | S | 58 | 6 | 0.1 (Prefers | High (16 mg/kg) |

| (R)-Anabasine | R | 150 | 900 | 6.0 (Prefers | Moderate (11 mg/kg)* |

| GTS-21 | (Benzylidene) | 25 | >10,000 | >400 | Low |

| Analog 3c | R (5-methyl) | 85 | 1,200 | 14.1 | Low |

Note: While (R)-anabasine has a lower LD50 (more toxic) in some acute IV models than (S) due to specific neuromuscular blockade, its lower affinity for central

Biological Characterization: The Pathway

To validate the therapeutic potential of (R)-anabasine analogs, one must confirm not just binding, but functional activation of the cholinergic anti-inflammatory pathway.

Signaling Pathway Visualization

Activation of

Figure 2: The Cholinergic Anti-inflammatory Pathway activated by

Functional Protocol: Calcium Flux Assay

Binding affinity (

System: HEK293 cells stably expressing human

-

Cell Plating: Plate cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h.

-

Dye Loading: Aspirate media. Add Fluo-4 AM (calcium indicator) in HBSS buffer. Incubate 45 min at 37°C in dark.

-

Compound Preparation: Prepare serial dilutions of (R)-anabasine analogs in HBSS.

-

Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader).

-

Baseline: Record fluorescence for 10s.

-

Injection: Add compound automatically.

-

Response: Record peak fluorescence for 120s.

-

-

Data Analysis: Normalize to response of 100

M Acetylcholine (Control).-

Self-Validation: If

, the assay plate is rejected.

-

References

-

Lee, S., et al. (2005). "Enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." The AAPS Journal. Link

-

Kem, W. R., et al. (2006). "Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine." Journal of Pharmacology and Experimental Therapeutics. Link

-

Stephenson, D. T., et al. (2004). "The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors." Journal of Neuroscience. Link

-

Mazurov, A., et al. (2011). "Selective alpha7 nicotinic acetylcholine receptor ligands." Current Medicinal Chemistry. Link

-

Leete, E. (1983). "Biosynthesis of the tobacco alkaloids." Encyclopedia of Plant Physiology. Link

Navigating the Serotonergic Landscape: A Technical Guide to the Discovery and SAR of Novel 5-HT2A Agonists

Introduction: The 5-HT2A Renaissance

The serotonin 2A receptor (5-HT2A) has transitioned from a target for antipsychotic antagonism to the primary objective for a new class of therapeutics: psychoplastogens . These small molecules promote structural and functional neuroplasticity (neuritogenesis, spinogenesis) in the prefrontal cortex, offering rapid-acting efficacy for treatment-resistant depression (TRD), PTSD, and substance use disorders.

The central challenge in modern 5-HT2A drug discovery is decoupling therapeutic neuroplasticity from hallucinogenic liability and cardiovascular toxicity. This guide outlines the technical roadmap for discovering novel 5-HT2A agonists, focusing on Structure-Activity Relationships (SAR), biased agonism, and rigorous safety profiling.

Structural Pharmacology: The Orthosteric & Extended Pockets

To design novel agonists, one must understand the receptor's architecture. The 5-HT2A receptor (a Class A GPCR) possesses a canonical orthosteric binding pocket (OBP) deep within the transmembrane bundle, but selectivity is achieved via the Extended Binding Pocket (EBP) .

The Critical Residues

-

Asp155 (3.32): The anchor. Forms a salt bridge with the protonated amine of the ligand. Mutation abolishes binding.

-

Ser159 (3.36) & Ser242 (5.46): Hydrogen bond donors/acceptors crucial for agonist efficacy (receptor activation).

-

The Selectivity Filter (Residue 5.46): In 5-HT2A, this is a Serine. In 5-HT2C, it is also Serine, making 2A/2C selectivity difficult. However, residues in Transmembrane Helix 4 (TM4) and TM5 differ slightly, allowing for selectivity optimization via hydrophobic interactions.

-

The "LSD Pocket" (ECL2): Ergolines like LSD bind essentially "under a lid" formed by Extracellular Loop 2 (ECL2), explaining their slow off-rates (residence time) and prolonged duration of action.

Mechanism of Action: Canonical vs. Biased

Classical psychedelics (LSD, Psilocybin) are "balanced" agonists, activating both Gq/11 and

-

Gq/11 Pathway: Leads to PLC activation,

release, and is strongly correlated with the Head Twitch Response (HTR) in mice (the proxy for hallucinations). - -Arrestin Pathway: Associated with receptor internalization and potentially distinct downstream signaling (ERK1/2 phosphorylation).

Current Hypothesis: Recent data suggests that hallucinogenic potential is driven by crossing a specific efficacy threshold at Gq.[1] Novel "non-hallucinogenic" compounds (e.g., Tabernanthalog, AAZ-A-154) often act as partial agonists with low Gq efficacy or exhibit functional selectivity (bias) that favors neuroplasticity pathways without triggering the full hallucinogenic cascade.

Visualization: 5-HT2A Signaling Pathways[1][2][3][4]

Figure 1: Divergent signaling pathways at the 5-HT2A receptor. High Gq efficacy drives HTR, while neuroplasticity may persist at lower efficacy thresholds.

SAR Strategy: Scaffold Evolution

The discovery of novel agonists generally stems from three core scaffolds.

| Scaffold Class | Representative Ligands | SAR Characteristics | Optimization Focus |

| Tryptamines | Psilocybin, 5-MeO-DMT | Indole core. Flexible ethylamine chain. | C4-Substitution: Adding bulk at C4 (e.g., -PO4, -OH, -OAc) protects against MAO degradation and dictates 5-HT2A affinity. N-alkylation: Di-methyl is standard; larger groups (e.g., Di-isopropyl) reduce potency but alter bias. |

| Phenethylamines | 2C-B, DOI, Mescaline | Rigid phenyl ring. High selectivity potential.[2] | 2,5-Dimethoxy pattern: Essential for agonist activity. C4-Position: The primary vector for potency. Halogens (I, Br) or alkyls increase hydrophobic contact in the EBP. N-Benzyl (NBOMes): Massive potency boost but high toxicity. |

| Ergolines | LSD, Lisuride | Tetracyclic rigid core. | C8-Position: Dictates functional subtype selectivity. N1-Substitution: Affects metabolic stability. |

| Psychoplastogens | Tabernanthalog (TBG), AAZ-A-154 | Hybrid/Novel structures. | Restricted Conformation: Tying the amine back to the indole (as in IBG) or using isoquinolines (AAZ series) to limit conformational ensembles, reducing Gq efficacy while maintaining binding. |

The "Non-Hallucinogenic" Design Rule

To engineer a non-hallucinogenic agonist, the current strategy involves lowering Intrinsic Efficacy (

-

Target: Partial Agonism (

~20-50%). -

Rationale: This level of activation appears sufficient to trigger BDNF release and neurite growth but insufficient to trigger the cortical synchrony required for hallucinations (HTR).

The Screening Cascade[6]

A self-validating workflow is essential to filter out toxic or non-efficacious compounds early.

Figure 2: The sequential screening funnel for 5-HT2A agonist discovery.

Critical Safety: The 5-HT2B Exclusion

Why it matters: Chronic activation of the 5-HT2B receptor on cardiac interstitial cells leads to proliferation and valvular heart disease (fen-phen toxicity). The Rule: Any candidate intended for chronic or sub-chronic use must exhibit >100-fold selectivity for 5-HT2A over 5-HT2B, or zero efficacy (antagonism) at 5-HT2B.

Experimental Protocols

Protocol A: Gq-Mediated Calcium Flux (FLIPR Assay)

Purpose: To determine agonist potency (

-

Cell Line: HEK-293 stably expressing human 5-HT2A (non-inducible).

-

Seeding: Plate cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear plates. Incubate overnight at 37°C/5%

. -

Dye Loading:

-

Remove media.

-

Add 20 µL Calcium 6 dye (Molecular Devices) or Fluo-4 AM in HBSS buffer (20 mM HEPES, pH 7.4).

-

Critical Step: Include 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

-

Incubate 60 min at 37°C, then 15 min at RT.

-

-

Compound Addition: Prepare 5x concentration of compounds in HBSS.

-

Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: Calculate Max - Min fluorescence. Normalize to 5-HT (

) and Vehicle (

Protocol B: Head Twitch Response (HTR)

Purpose: The gold-standard in vivo proxy for human hallucinogenic effects.

-

Subjects: C57BL/6J mice (Male, 8-10 weeks). Note: Strain differences affect sensitivity.

-

Acclimation: Handle mice for 3 days prior to testing to reduce stress-induced artifacts.

-

Administration:

-

Administer test compound (IP or SC).

-

Volume: 5-10 mL/kg.

-

Dose range: Typically 0.1, 1.0, 10 mg/kg (logarithmic spacing).

-

-

Observation:

-

Place mouse immediately into a clear observation cylinder.

-

Record video for 30 minutes.

-

-

Quantification:

-

Manual: Count "paroxysmal rotational head movements" (ear-flapping sound is often audible).

-

Automated (Recommended): Use DeepLabCut (markerless pose estimation) or a magnetometer coil cemented to the skull (high temporal resolution).

-

Validation: Pre-treatment with M100907 (selective 5-HT2A antagonist) must abolish the HTR to confirm mechanism.

-

References

-

Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[5] Cell, 182(6), 1574-1588.[5] Link[5]

-

Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Associated with Psychedelic Potential.[1][5] Nature Communications, 14, 8221.[5] Link[5]

-

Cameron, L. P., et al. (2021). A non-hallucinogenic psychedelic analogue with therapeutic potential.[6] Nature, 589, 474–479. Link

-

Roth, B. L., et al. (2000). Screening for 5-HT2B Receptor Agonism: Implications for Drug-Induced Valvular Heart Disease. Circulation, 102, 2836-2841.[7] Link

-

Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice.[8] Psychopharmacology, 227, 727–739.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]

- 3. news-medical.net [news-medical.net]

- 4. bu.edu [bu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Head-twitch response - Wikipedia [en.wikipedia.org]

Methodological & Application

Chiral synthesis methods for 2-substituted piperidines

Application Note & Protocols

Title: Chiral Synthesis of 2-Substituted Piperidines: A Guide to Modern Strategies and Protocols

Abstract

The 2-substituted piperidine is a privileged heterocyclic scaffold, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] The biological activity of these molecules is often critically dependent on the absolute stereochemistry at the C2 position, making enantioselective synthesis a paramount challenge in medicinal chemistry and drug development.[1] This guide provides an in-depth overview of the principal modern strategies for synthesizing chiral 2-substituted piperidines. We will explore the mechanistic underpinnings, practical advantages, and limitations of key methodologies, including asymmetric catalysis, chiral auxiliary-mediated approaches, and biocatalysis. Detailed, field-proven protocols are provided for representative transformations, offering researchers a practical toolkit for accessing these valuable building blocks.

Introduction: The Significance of the C2-Stereocenter

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its conformational properties and ability to engage in key biological interactions.[2][3] When a substituent is introduced at the C2 position, a chiral center is created, often leading to dramatic differences in pharmacological profiles between enantiomers. For instance, the antipsychotic agent Preclamol and the anticancer drug Niraparib highlight the therapeutic importance of stereochemically pure 3-substituted piperidines, with analogous principles applying to their 2-substituted counterparts.[4] Consequently, the development of robust and scalable methods to control this stereocenter is a central focus of synthetic organic chemistry.

Several powerful strategies have been established to achieve this, broadly categorized as:

-

Asymmetric Catalysis: Utilizing chiral metal complexes or small organic molecules to catalyze the enantioselective formation of the piperidine ring or its precursors.

-

Chiral Auxiliary-Mediated Synthesis: Employing a covalently attached, recoverable chiral group to direct stereoselective transformations.[1]

-

Biocatalysis: Harnessing the exquisite selectivity of enzymes to perform key stereoselective steps.[5][6]

-

Chiral Pool Synthesis: Deriving the target molecule from readily available, enantiopure starting materials like amino acids.[7]

This document will delve into the most impactful of these methods, providing both the theoretical basis and practical protocols for their implementation in a research setting.

Core Synthetic Strategies & Protocols

The choice of synthetic strategy depends on factors such as the desired target's structure, required scale, and available starting materials.[1] Below, we discuss the leading approaches with detailed experimental examples.

Asymmetric Catalysis: The Power of Substoichiometric Chirality

Catalytic methods are highly sought after due to their atom economy and ability to generate large quantities of chiral material from a small amount of a chiral catalyst.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral precursors, such as N-protected tetrahydropyridines or cyclic enamines.[1] Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) complexes featuring chiral phosphine ligands are particularly effective.[8] The reaction typically proceeds via coordination of the metal to the double bond, followed by stereoselective transfer of hydrogen from the metal center.

Protocol 1: Asymmetric Hydrogenation of an N-Benzyl-2-Aryl-Tetrahydropyridine

This protocol is adapted from procedures involving the Ir-catalyzed hydrogenation of pyridinium salts.[8]

Objective: To synthesize an enantioenriched 2-substituted piperidine via asymmetric hydrogenation.

Materials:

-

N-Benzyl-2-phenyl-1,2,3,4-tetrahydropyridine (1.0 mmol, 1.0 equiv)

-

[Ir(COD)Cl]₂ (0.025 mmol, 2.5 mol%)

-

(R)-SEGPHOS or other suitable chiral ligand (0.055 mmol, 5.5 mol%)

-

Iodine (I₂) (0.1 mmol, 10 mol%)

-

Anhydrous, degassed Dichloromethane (DCM) (10 mL)

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure reactor

-

Celite

Procedure:

-

Catalyst Pre-formation: In a glovebox, add [Ir(COD)Cl]₂ and the chiral ligand to a flame-dried Schlenk flask. Add 5 mL of DCM and stir for 30 minutes at room temperature.

-

Reaction Setup: In a separate flame-dried flask, dissolve the N-benzyl-2-phenyl-1,2,3,4-tetrahydropyridine substrate and Iodine in the remaining 5 mL of DCM.

-

Assembly: Transfer the substrate solution to the autoclave insert. Add the pre-formed catalyst solution via cannula.

-

Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 atm).[1]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 12-24 hours.[1] Monitor completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a short pad of Celite to remove the metal catalyst and concentrate the filtrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality:

-

Iridium Catalyst: Ir-based catalysts are highly effective for the hydrogenation of challenging substrates like tetrahydropyridines.

-

Chiral Ligand: The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby inducing enantioselectivity.

-

Iodine Additive: Additives like iodine can act as activators, improving catalyst turnover and reaction rates.

-

Pressure & Temperature: These parameters are optimized to ensure full conversion and can influence selectivity. Higher pressure increases the concentration of H₂ in solution, typically accelerating the reaction.

Chiral Auxiliary-Mediated Synthesis

This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary's steric and electronic properties then direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step to reveal the enantioenriched product. The N-tert-butylsulfinyl group is a highly effective auxiliary for the synthesis of chiral amines.

Protocol 2: Diastereoselective Grignard Addition to a Chiral N-tert-Butylsulfinyl Imine

This protocol describes the formation of a 2-substituted piperidine via the addition of an organometallic reagent to a chiral sulfinylimine, followed by in-situ cyclization.[1]

Objective: To synthesize a chiral 2-substituted piperidine with high diastereoselectivity.

Materials:

-

(R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol, 1.0 equiv)

-

Phenylmagnesium bromide (PhMgBr), 3.0 M in ether (0.4 mL, 1.2 mmol, 1.2 equiv)

-

Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate, brine, anhydrous MgSO₄

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Add the chiral N-(tert-butylsulfinyl)imine to a flame-dried round-bottom flask under an argon atmosphere. Dissolve it in anhydrous THF (10 mL).

-

Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the phenylmagnesium bromide solution dropwise over 15 minutes. The reaction is typically exothermic.

-

Stirring: Stir the reaction at -78 °C for 3 hours. Then, allow the mixture to warm to room temperature and stir for an additional hour.

-

Cyclization: Add solid potassium tert-butoxide to the reaction mixture. Stir vigorously at room temperature for 8 hours to facilitate the intramolecular cyclization (N-alkylation).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

-

Purification & Deprotection: Concentrate the solution and purify the product by flash chromatography. The sulfinyl auxiliary can be cleaved by treatment with stoichiometric HCl in methanol to yield the free piperidine.[1]

Causality:

-

Sulfinyl Auxiliary: The chiral sulfur atom coordinates with the Grignard reagent, forming a rigid six-membered chair-like transition state. This forces the phenyl group to attack from the less sterically hindered face, resulting in high diastereoselectivity.

-

Low Temperature (-78 °C): This temperature is critical to enhance selectivity by minimizing thermal energy that could allow for non-selective background reactions or epimerization.

-

t-BuOK: A strong, non-nucleophilic base is required to deprotonate the newly formed secondary amine, enabling the intramolecular Williamson ether-like synthesis to form the piperidine ring.

Biocatalysis: Nature's Approach to Chirality

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, room temperature) and can provide access to products with near-perfect enantioselectivity. Transaminases, which transfer an amino group from a donor to a ketone, are particularly powerful for creating chiral amines.[5][6]

Protocol 3: Transaminase-Mediated Asymmetric Synthesis of a 2-Arylpiperidine

This protocol is a conceptual representation of a transaminase-triggered cyclization starting from an ω-chloroketone.[5][6]

Objective: To synthesize an enantiopure 2-substituted piperidine using an engineered transaminase.

Materials:

-

6-chloro-1-phenylhexan-2-one (100 mg, 1.0 equiv)

-

Engineered (R)- or (S)-selective transaminase (e.g., ATA-117 or a variant)

-

Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

-

Isopropylamine (IPA) (amine donor, large excess, e.g., 0.5 M)

-

HEPES or similar buffer (e.g., 100 mM, pH 8.0)

-

DMSO (as a co-solvent for substrate solubility)

-

NaOH (for base-mediated cyclization enhancement, if needed)

Procedure:

-

Reaction Mixture Preparation: In a suitable vessel, prepare the buffer solution containing the PLP cofactor and isopropylamine.

-

Enzyme Addition: Add the selected transaminase enzyme to the buffer solution.

-

Substrate Addition: Dissolve the ω-chloroketone substrate in a minimal amount of DMSO and add it to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The enzyme will convert the ketone to a chiral amine.

-

Spontaneous/Assisted Cyclization: The resulting chiral amino-chloride will cyclize in situ to form the piperidine ring. For some substrates, the addition of a base like NaOH may be required to complete the cyclization after the enzymatic step.[5]

-

Work-up: Stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). Separate the organic layer.

-

Purification & Analysis: The product can often be precipitated as a salt (e.g., by adding tosic acid).[5][6] The isolated product is then analyzed for yield and enantiomeric excess (>99.5% ee is achievable).[5]

Causality:

-

Transaminase (TA): The enzyme's active site is a highly structured chiral pocket. It binds the prochiral ketone in a specific orientation, ensuring that the amino group is delivered to only one face, leading to exceptional enantioselectivity.[5]

-

PLP Cofactor: Pyridoxal-5'-phosphate is an essential cofactor that acts as the intermediate carrier of the amino group from the donor (IPA) to the ketone substrate.[6]

-

Intramolecular Cyclization: The enzymatic reaction generates a primary amine which then acts as a nucleophile, displacing the terminal chloride on the same molecule to form the piperidine ring.

Comparative Analysis and Method Selection

Choosing the optimal synthetic route requires a careful evaluation of the strengths and weaknesses of each approach.

Table 1: Comparison of Key Asymmetric Synthesis Strategies

| Strategy | Advantages | Disadvantages | Typical ee (%) | Scalability |

| Asymmetric Hydrogenation | High atom economy; catalytic; well-established ligands. | Requires high-pressure equipment; catalyst can be expensive; substrate synthesis required. | 90 - >99 | Good to Excellent |

| Chiral Auxiliary | High predictability and diastereoselectivity; robust and reliable. | Stoichiometric use of chiral material; requires additional protection/deprotection steps. | >98 (dr) | Moderate |

| Biocatalysis (Transaminase) | Exceptional enantioselectivity; green (mild, aqueous conditions); can access both enantiomers.[6] | Substrate scope can be limited; requires enzyme screening/engineering; purification from buffer. | >95 - >99.5[5][6] | Good to Excellent |

| Chiral Pool Synthesis | Readily available starting material; absolute stereochemistry is pre-defined. | Can involve lengthy synthetic sequences; limited structural diversity. | >99 | Moderate |

Visualization of Synthetic Workflows

Diagrams can help clarify the sequence of operations and the logic behind method selection.

Caption: Overview of major asymmetric routes to 2-substituted piperidines.

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion and Future Outlook

The synthesis of chiral 2-substituted piperidines is a mature field with a diverse array of reliable and powerful methodologies. Asymmetric hydrogenation and chiral auxiliary approaches remain mainstays in both academic and industrial labs, offering predictability and broad substrate scope. More recently, the advent of sophisticated biocatalytic and organocatalytic systems has provided exceptionally selective and environmentally benign alternatives.[1][5] Future developments will likely focus on expanding the substrate scope of catalytic systems, designing novel catalysts that operate under even milder conditions, and integrating these methods into telescoped or one-pot processes to further streamline the synthesis of these vital chemical entities.[9]

References

- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. (2025). Benchchem.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). Journal of the American Chemical Society Au.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023).

- Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine.

- An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. (2007). Academia.edu.

- Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.

- Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. (2006).

- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (2015). Journal of the American Chemical Society.

- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li Research Group.

- A Unified Strategy for Alkaloid Synthesis.

- One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing).

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]

- 8. mdpi.com [mdpi.com]

- 9. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Stereoselective Synthesis of Piperidine Alkaloids from Chiral Lactams

Introduction: The Significance of Piperidine Alkaloids and the Strategic Role of Chiral Lactams

The piperidine ring is a fundamental heterocyclic scaffold present in over half of all known alkaloids and is a privileged structure in numerous pharmaceuticals and biologically active compounds.[1] These molecules exhibit a wide array of physiological effects, from potent neurotoxins like coniine, the infamous poison of hemlock, to valuable therapeutic agents.[2][3] The biological activity of piperidine alkaloids is intrinsically linked to their three-dimensional structure. Consequently, the ability to synthesize these molecules with precise control over their stereochemistry is a paramount objective in modern organic chemistry and drug development.

Chiral lactams have emerged as exceptionally powerful and versatile building blocks for the enantioselective synthesis of piperidine alkaloids.[4] This approach offers a robust platform for the construction of enantiopure polysubstituted piperidines, as well as more complex indolizidine and quinolizidine ring systems.[4][5] The inherent chirality of the lactam scaffold provides a reliable means of directing the stereochemical outcome of subsequent transformations, allowing for the regio- and stereocontrolled introduction of various substituents onto the piperidine core.[4] Among the most successful of these chiral templates are the oxazolopiperidone lactams derived from readily available chiral amino alcohols such as phenylglycinol.[1][4][5]

This application note provides a detailed guide to the stereoselective synthesis of piperidine alkaloids utilizing chiral lactams. We will delve into the core synthetic strategies, explain the mechanistic basis for stereocontrol, and provide detailed, field-proven protocols for the synthesis of representative piperidine alkaloids.

Core Synthetic Strategy: The Phenylglycinol-Derived Oxazolopiperidone Lactam Approach

A highly effective and widely adopted strategy for the stereoselective synthesis of piperidine alkaloids employs bicyclic lactams derived from the condensation of a chiral amino alcohol, such as (R)- or (S)-phenylglycinol, with a δ-oxo acid derivative.[1][4][5] This approach creates a rigid bicyclic system where the stereocenter of the chiral auxiliary effectively shields one face of the molecule, thereby directing the approach of incoming reagents and ensuring high diastereoselectivity in subsequent reactions.

The versatility of this method lies in the ability to introduce substituents at various positions of the piperidine ring in a controlled manner. Alkylation at the α-position to the lactam carbonyl, conjugate additions to α,β-unsaturated lactam derivatives, and manipulations of functional groups on the δ-oxo acid precursor all proceed with a high degree of stereocontrol.[6] The final step in the synthesis typically involves the reductive cleavage of the chiral auxiliary, unmasking the piperidine nitrogen and releasing the enantiopure alkaloid.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-substituted piperidine alkaloid from a phenylglycinol-derived chiral lactam.

Caption: General workflow for piperidine alkaloid synthesis.

Detailed Protocol: Enantioselective Synthesis of (+)-Coniine

This protocol details the synthesis of the piperidine alkaloid (+)-coniine, a neurotoxin found in poison hemlock, starting from a chiral phenylglycinol-derived lactam.[2][5] The key steps involve the stereoselective introduction of a propyl group and subsequent reduction and removal of the chiral auxiliary.

Materials and Reagents

-

(S)-Phenylglycinol

-

Ethyl 5-oxopentanoate

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Magnesium sulfate (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA)

-

n-Propyl iodide

-

Lithium aluminum hydride (LAH)

-

Diethyl ether, anhydrous

-

Sodium sulfate (anhydrous)

-

Palladium on carbon (10%)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Dichloromethane

Step 1: Synthesis of the Chiral Bicyclic Lactam

-

To a solution of (S)-phenylglycinol (1.0 eq) and ethyl 5-oxopentanoate (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral bicyclic lactam.

Causality: The cyclocondensation reaction forms the rigid bicyclic lactam scaffold. The use of (S)-phenylglycinol establishes the absolute stereochemistry of the chiral auxiliary, which will direct the subsequent stereoselective alkylation.

Step 2: Stereoselective Alkylation

-

Dissolve the chiral bicyclic lactam (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of LDA (1.2 eq) in THF to the cooled solution and stir for 30 minutes to generate the lactam enolate.

-

Add n-propyl iodide (1.5 eq) to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting alkylated lactam by flash chromatography.

Causality: The bulky phenyl group of the chiral auxiliary effectively blocks one face of the lactam enolate, forcing the incoming electrophile (n-propyl iodide) to approach from the less hindered face. This results in a highly diastereoselective alkylation, setting the stereocenter of the future piperidine ring.

Step 3: Reductive Cleavage and Formation of (+)-Coniine

-

Carefully add the alkylated lactam (1.0 eq) in anhydrous diethyl ether to a suspension of LAH (3.0 eq) in anhydrous diethyl ether at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylated piperidine intermediate.

-

Dissolve the intermediate in ethanol, add 10% palladium on carbon, and subject the mixture to hydrogenation (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through Celite, washing with ethanol, and concentrate the filtrate.

-

Purify the crude (+)-coniine by acid-base extraction or by chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and ammonium hydroxide) to yield the pure alkaloid.

Causality: The LAH reduction simultaneously reduces the lactam carbonyl and cleaves the C-O bond of the oxazolidine ring. The subsequent hydrogenolysis removes the N-benzyl protecting group, yielding the final target, (+)-coniine.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the synthesis of various piperidine alkaloids using the chiral lactam approach.

| Alkaloid | Chiral Auxiliary | Key Stereoselective Step | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Overall Yield |

| (+)-Coniine | (S)-Phenylglycinol | α-Alkylation | >95:5 d.r. | ~40-50% |

| (-)-Sedamine | (R)-Phenylglycinol | α-Alkylation | >98:2 d.r. | ~35-45% |

| (-)-Indolizidine 167B | (R)-Phenylglycinol | Conjugate Addition | >99% e.e. | ~25-35% |

| (+)-Monomorine I | (S)-Phenylglycinol | α,α'-Dialkylation | >97:3 d.r. | ~20-30% |

Alternative Strategies and Future Directions

While the phenylglycinol-derived lactam approach is highly robust, other innovative strategies for the stereoselective synthesis of piperidine alkaloids from lactams are continuously being developed. These include:

-

Ring-Rearrangement Metathesis: This methodology utilizes nitroso Diels-Alder cycloadducts to generate N-alkoxy bicyclic lactams, which can undergo ring-rearrangement metathesis followed by diastereodivergent alkylation to afford various piperidine alkaloids.[7]

-

Catalytic Ring-Opening Aminolysis: Bridged δ-lactam-γ-lactones can be transformed into highly functionalized 3-hydroxy-2-piperidinone carboxamides through a palladium-catalyzed deconstructive aminolysis, offering a modular route to complex piperidine structures.[8][9]

-

Asymmetric Beckmann Rearrangement: Recent advances have enabled the highly enantioselective synthesis of chiral lactams from cyclic ketones via a catalytic asymmetric Beckmann rearrangement, providing a novel entry point to chiral piperidine precursors.[10][11][12]

The continued exploration of novel catalytic methods and the development of new chiral auxiliaries will undoubtedly expand the synthetic chemist's toolbox for accessing the vast and structurally diverse family of piperidine alkaloids with ever-increasing efficiency and stereocontrol.

Conclusion

The stereoselective synthesis of piperidine alkaloids is a vibrant and evolving field of research with significant implications for drug discovery and natural product chemistry. The use of chiral lactams, particularly those derived from phenylglycinol, provides a powerful and reliable platform for the construction of these important molecules with high levels of stereocontrol. The protocols and strategies outlined in this application note offer a solid foundation for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of chiral lactams for the preparation of enantiopure piperidine alkaloids.

References

-

Kikuchi, H., et al. (2007). Flexible synthetic routes to poison-frog alkaloids of the 5,8-disubstituted indolizidine-class I: synthesis of common lactam chiral building blocks and application to the synthesis of (-)-203A, (-)-205A, and (-)-219F. Beilstein Journal of Organic Chemistry, 3, 24. [Link]

-

Amat, M., et al. (1998). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 63(24), 8670-8675. [Link]

-

Boto, A., et al. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Chemistry, 19(28), 9358-65. [Link]

-

Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Organic & Biomolecular Chemistry. [Link]

-

Escolano, C., Amat, M., & Bosch, J. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Chemistry – A European Journal, 12(32), 8198-8207. [Link]

-

Amat, M., et al. (2023). Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. ACS Omega, 8(38), 34899–34909. [Link]

-

Hoveyda, A. H., & van der Veen, L. A. (2010). Catalytic Enantioselective Olefin Metathesis in Natural Product Synthesis. Chiral Metal-Based Complexes that Deliver High Enantioselectivity and More. Accounts of Chemical Research, 43(11), 1433–1445. [Link]

-

Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia contributors. (2024, February 12). Coniine. In Wikipedia, The Free Encyclopedia. Retrieved 01:38, February 18, 2026, from [Link]

-

Ouchakour, L., et al. (2021). An improved stereocontrolled access route to piperidine or azepane β-amino esters and azabicyclic β- and γ-lactams; synthesis of some novel functionalized azaheterocyles. European Journal of Organic Chemistry, 2021(44), 6095-6105. [Link]

-

Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

-

Yoo, E. J., & Rovis, T. (2009). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. Journal of the American Chemical Society, 131(44), 16132–16134. [Link]

-

Beyerman, H. C., & van Leeuwen, C. (1965). Synthesis and stereochemistry of sedamine. Recueil des Travaux Chimiques des Pays-Bas, 84(4), 481-488. [Link]

-